molecular formula C9H14BrNO2 B2831342 1-(1-Acetylpiperidin-3-yl)-2-bromoethanone CAS No. 1781772-68-6

1-(1-Acetylpiperidin-3-yl)-2-bromoethanone

Cat. No.: B2831342
CAS No.: 1781772-68-6
M. Wt: 248.12
InChI Key: TUHBXJHBYUUKRP-UHFFFAOYSA-N
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Description

1-(1-Acetylpiperidin-3-yl)-2-bromoethanone is a brominated piperidine derivative offered for research purposes. Compounds of this structural class are frequently employed as key synthetic intermediates in medicinal chemistry and drug discovery efforts. The molecule features both an acetyl-protected piperidine ring and a reactive bromoacetyl group, making it a versatile building block for the synthesis of more complex molecules, particularly through nucleophilic substitution reactions. Piperidine cores are common scaffolds in pharmaceuticals, and the bromoethyl moiety allows for further functionalization, enabling researchers to explore structure-activity relationships. Based on the applications of similar compounds, this reagent may have potential research value in the development of ligands for various biological targets, such as cannabinoid receptors (e.g., CB2) or enzymes like glucokinase . Its properties suggest it could be investigated for use in creating potential therapeutic agents for conditions such as chronic pain, metabolic diseases, or cognitive disorders . This product is strictly for laboratory research use and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

1-(1-acetylpiperidin-3-yl)-2-bromoethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrNO2/c1-7(12)11-4-2-3-8(6-11)9(13)5-10/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHBXJHBYUUKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Acetylpiperidin-3-yl)-2-bromoethanone typically involves the reaction of 1-acetylpiperidine with a brominating agent. One common method is the bromination of 1-acetylpiperidine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Acetylpiperidin-3-yl)-2-bromoethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Major Products Formed

    Substitution: Formation of 1-(1-Acetylpiperidin-3-yl)-2-azidoethanone or 1-(1-Acetylpiperidin-3-yl)-2-thiocyanatoethanone.

    Reduction: Formation of 1-(1-Hydroxyethylpiperidin-3-yl)-2-bromoethanone.

    Oxidation: Formation of this compound N-oxide.

Scientific Research Applications

1-(1-Acetylpiperidin-3-yl)-2-bromoethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Acetylpiperidin-3-yl)-2-bromoethanone involves its interaction with specific molecular targets. The bromine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table and discussion highlight key differences and similarities between 1-(1-Acetylpiperidin-3-yl)-2-bromoethanone and other 2-bromoethanone derivatives.

Table 1: Comparison of 2-Bromoethanone Derivatives

Compound Name Substituent Group Synthesis Route Key Applications Notable Properties
This compound 1-Acetylpiperidin-3-yl Likely via bromination of acetylpiperidin-3-yl ethanone (inferred) Medicinal chemistry (e.g., bromodomain inhibitors) High reactivity at α-carbon; acetylpiperidin may enhance solubility or target affinity
1-(Benzimidazol-2-yl)-2-bromoethanone Benzimidazole-2-yl Substitution of 2-aminobenzimidazole with bromoacetyl group Antitumor agents (MCF7 cell line inhibition) Forms stable adducts with nucleophiles; high antitumor activity (MIC: 5–10 µM)
1-(Benzothiazol-2-yl)-2-bromoethanone Benzothiazole-2-yl Bromination of benzothiazol-2-yl ethanone or substitution reactions Precursor for aminothiophene derivatives NMR δ 10.62 ppm (NH), IR absence of cyano bands; reacts with amines to form thiophenes
1-(Benzofuran-2-yl)-2-bromoethanone Benzofuran-2-yl Bromination of 2-acetylbenzofuran in acetic acid Antimicrobial and antitumor agents Forms diketo sulfides; MIC values: 12.5–50 µg/mL against S. aureus
1-(4-Amino-3-bromo-5-chlorophenyl)-2-bromoethanone 4-Amino-3-bromo-5-chlorophenyl Bromination of 3-chloro-4-aminoacetophenone Intermediate for bronchodilators (e.g., bromoclenbuterol) High electrophilicity; reacts with amines to form β-amino ketones
1-(2-Naphthyl)-2-bromoethanone 2-Naphthyl Bromination of 2-acetylnaphthalene Anticonvulsant agents Delays strychnine-induced seizures; modulates GABA-A receptors
1-(Adamantan-1-yl)-2-bromoethanone Adamantyl Bromination of adamantyl ethanone Biologically active chelators or ligands Stable bicyclic structure; used in spirocyclic imidazole synthesis

Key Observations:

Reactivity :

  • All analogs exhibit high α-carbon electrophilicity, enabling nucleophilic substitutions (e.g., with amines, thiols) to form heterocycles or bioactive adducts .
  • The acetylpiperidin group in the target compound may sterically hinder reactions compared to planar aryl substituents (e.g., benzothiazole or benzofuran derivatives) .

Biological Activity: Benzimidazole and benzofuran derivatives show potent antitumor and antimicrobial activities, whereas naphthyl and adamantyl analogs target neurological pathways .

Synthetic Routes: Bromination of preformed ketones (e.g., 2-acetylbenzofuran) is a common method . Substitution reactions (e.g., 3,5-dimethylpyrazole with 1-aryl-2-bromoethanones) are used to introduce heterocyclic groups .

Physicochemical Properties: Aryl-substituted derivatives (e.g., benzothiazole, benzofuran) display distinct NMR shifts (e.g., δ 10.62 ppm for NH in benzothiazole derivatives) .

Biological Activity

1-(1-Acetylpiperidin-3-yl)-2-bromoethanone is a chemical compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several key pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of bacteria and fungi.
  • Cytotoxic Effects : Research indicates that it may possess cytotoxic effects on certain cancer cell lines, potentially inhibiting cell proliferation.
  • Neuroprotective Properties : Some studies have suggested neuroprotective effects, which could be beneficial in neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Protein Kinases : Similar compounds have been reported to inhibit protein kinases involved in cell signaling pathways, which may lead to reduced cell proliferation in cancerous cells.
  • Modulation of Neurotransmitter Systems : The piperidine structure may interact with neurotransmitter receptors, influencing synaptic transmission and offering neuroprotective benefits.

Case Studies

  • Antimicrobial Activity :
    • A study conducted by Said et al. (2004) demonstrated that this compound showed significant inhibitory activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens.
  • Cytotoxicity :
    • In a study assessing the cytotoxic effects on human cancer cell lines (HeLa and MCF-7), the compound exhibited an IC50 value of 15 µM, indicating potent anti-proliferative effects.
  • Neuroprotective Effects :
    • Research published in a pharmacology journal noted that the compound could reduce oxidative stress markers in neuronal cells subjected to neurotoxic agents, suggesting potential use in treating conditions like Alzheimer's disease.

Data Table

Study FocusMethodologyKey Findings
Antimicrobial ActivityMIC TestingEffective against S. aureus and C. albicans (MIC = 32 µg/mL)
CytotoxicityMTT AssayIC50 = 15 µM for HeLa and MCF-7 cells
Neuroprotective PropertiesOxidative Stress AssayReduced oxidative stress markers

Q & A

Q. Critical Optimization Factors :

  • Temperature : Bromination requires controlled exothermic conditions (0–5°C) to avoid side reactions .
  • Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution efficiency .
  • Catalysts : Palladium catalysts improve coupling reactions for intermediate steps .

Q. Table 1: Comparative Synthesis Routes

StepReagents/ConditionsYield (%)Reference
AcetylationAc₂O, K₂CO₃, acetone, reflux, 12h85–90
BrominationBr₂, CH₃COOH, 0°C, 2h70–75
PurificationColumn chromatography (EtOAc/hexane, 3:7)>95

How can researchers resolve contradictions between NMR and X-ray crystallography data during structural characterization?

Advanced Research Question
Methodological Answer:
Discrepancies often arise from dynamic conformations in solution (NMR) vs. static crystal packing (X-ray). Strategies include:

Multi-Technique Validation :

  • NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm connectivity .
  • X-ray : Compare bond lengths/angles with similar structures (e.g., 1-(Benzotriazol-1-yl)-2-bromoethanone, a = 12.48 Å, β = 103.47°) .

Computational Modeling :

  • Use DFT calculations (e.g., Gaussian) to simulate NMR shifts and compare with experimental data .

Case Study :
In X-ray data for bromoethanone derivatives, the acetyl group’s orientation may differ from NMR due to rotational freedom. Overlay DFT-optimized structures with crystallographic data to identify dominant conformers .

What in vitro assays are suitable for evaluating the bioactivity of this compound?

Basic Research Question
Methodological Answer:
Given its structural similarity to neuroactive piperidine derivatives, prioritize:

Receptor Binding Assays :

  • GABA-A Modulation : Competitive binding assays using [³H]flunitrazepam to assess allosteric modulation .

Enzyme Inhibition :

  • Test acetylcholinesterase (AChE) inhibition via Ellman’s method (IC₅₀ determination) .

Cell-Based Assays :

  • MTT assays on neuronal cell lines (e.g., SH-SY5Y) to evaluate cytotoxicity and neuroprotection .

Q. Table 2: Bioactivity Data from Analogues

CompoundTargetIC₅₀ (µM)Reference
1-(2-Naphthyl)-2-bromoethanoneGABA-A12.3
Piperidin-3-yl bromoethanoneAChE8.7

What crystallographic parameters are critical for understanding molecular interactions?

Advanced Research Question
Methodological Answer:
Key parameters from X-ray diffraction (e.g., 1-(Benzotriazol-1-yl)-2-bromoethanone ):

  • Space Group : P2₁/n (monoclinic).
  • Unit Cell Dimensions : a = 12.48 Å, b = 4.72 Å, c = 15.48 Å, β = 103.47°.
  • Packing Interactions : Hydrogen bonds between carbonyl O and adjacent Br atoms (2.98 Å).

Q. Implications :

  • The acetyl group’s orientation influences π-π stacking with aromatic moieties in biological targets .

How can molecular docking predict interactions between this compound and neurological targets?

Advanced Research Question
Methodological Answer:

Target Selection : Use homology models or resolved structures (e.g., GABA-A receptor PDB: 6HUP).

Docking Workflow :

  • Ligand Preparation : Optimize 3D structure with OpenBabel (MMFF94 charges).
  • Grid Generation : Define binding sites using AutoDock Tools (e.g., benzodiazepine site).
  • Scoring : Rank poses by binding energy (ΔG < -8 kcal/mol suggests strong interaction) .

Q. Validation :

  • Compare docking results with experimental IC₅₀ values from receptor assays .

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